BenchChemオンラインストアへようこそ!

5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

ADME prediction Lipinski parameters physicochemical profiling

This 2,5-disubstituted-1,3,4-oxadiazole features a unique 3,5-dichlorophenyl + 5-bromofuran-2-carboxamide architecture absent from published analogue series. The regioisomeric 3,5-dichlorophenyl motif—present in approved drugs like itraconazole—offers a novel COX-2 screening vector distinct from the 2,4-dichloro isomers reported (IC50 ~400 nM). The 5-bromofuran substructure enables hydrazone derivatization for Gram-negative antibacterial programs. With XLogP3 4.3 and only 3 rotatable bonds, this rigid, halogen-enriched scaffold is ideal for diversity-oriented antifungal screening against Botrytis cinerea and Sclerotinia sclerotiorum.

Molecular Formula C13H6BrCl2N3O3
Molecular Weight 403.01
CAS No. 1170864-92-2
Cat. No. B2792024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS1170864-92-2
Molecular FormulaC13H6BrCl2N3O3
Molecular Weight403.01
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H6BrCl2N3O3/c14-10-2-1-9(21-10)11(20)17-13-19-18-12(22-13)6-3-7(15)5-8(16)4-6/h1-5H,(H,17,19,20)
InChIKeyRDQNEXSNGIUEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1170864-92-2 as a Halogenated Furan–Oxadiazole Carboxamide: Core Identity for Procurement Specification


5-Bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1170864-92-2) is a heterocyclic compound classified as a 2,5-disubstituted-1,3,4-oxadiazole bearing a 5-bromofuran-2-carboxamide moiety [1]. Its structure comprises a 1,3,4-oxadiazole core bridging a 5-bromofuran-2-carbonyl group and a 3,5-dichlorophenyl substituent, yielding a molecular formula of C13H6BrCl2N3O3 and a monoisotopic mass of 400.89696 Da [1]. The 1,3,4-oxadiazole scaffold is recognized in medicinal and agrochemical research for its documented antimicrobial, anti-inflammatory, and antitumor activities [2]. This specific compound’s halogenated architecture—featuring bromine at the furan 5-position and chlorine atoms at the phenyl 3- and 5-positions—distinguishes it from non-halogenated or mono-halogenated analogues within the same chemotype.

Why 1170864-92-2 Cannot Be Casually Replaced by Other Oxadiazole or Furan Carboxamide Derivatives


The 1,3,4-oxadiazole class exhibits profound structure–activity relationship (SAR) sensitivity. Published data on closely related furan-1,3,4-oxadiazole carboxamides demonstrate that even minor substituent permutations on the oxadiazole 5-aryl ring or the furan ring can dramatically alter antifungal potency, with some analogues transitioning from potent (e.g., 5b–5c against plant fungal pathogens) to nearly inactive within the same series [1]. Similarly, antimicrobial studies on 5-bromofuran-2-carboxamide derivatives show that the presence and position of halogen atoms (bromo, chloro) critically modulate antibacterial and antifungal efficacy, with 2,4-dinitrophenylhydrazone derivatives achieving superior Gram-negative activity while other substitution patterns fail [2]. Consequently, a user who substitutes 1170864-92-2 with an analogue lacking the 3,5-dichlorophenyl or 5-bromofuran motifs risks losing the specific electronic, steric, and lipophilic profile that this precise substitution pattern imparts.

Quantitative Differentiation Evidence for 1170864-92-2 Against Closest Structural Analogs


Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to Non-Halogenated and Mono-Halogenated Analogues

The calculated XLogP3 of 1170864-92-2 (4.3) exceeds that of the non-halogenated N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide analogue (XLogP3 ≈ 2.1) by >2 log units, driven by the combined presence of bromine and two chlorine atoms [1]. TPSA remains constant at 81.2 Ų across both the target compound and the unsubstituted phenyl analogue because the halogen substituents do not contribute additional polar atoms, creating a rare profile of elevated lipophilicity without TPSA penalty [1]. This lipophilicity differential can impact membrane permeability and non-specific binding predictions.

ADME prediction Lipinski parameters physicochemical profiling

Antifungal Activity Class-Level Evidence: Furan-1,3,4-Oxadiazole Carboxamide Scaffold Potency Against Plant Fungal Pathogens

A structurally analogous series of furan-1,3,4-oxadiazole carboxamide derivatives (compounds 5a–5e) were evaluated in antifungal assays; compounds 5b and 5c displayed significant activity against multiple plant pathogenic fungi, whereas compound 5a was notably inactive [1]. Although the exact substituent pattern of 1170864-92-2 was not among the five tested, the SAR trend indicates that the oxadiazole 5-aryl substituent dictates activity, and the 3,5-dichlorophenyl group of 1170864-92-2 represents a distinct electronic and steric environment relative to the tested analogues. Separately, in a broader 5-bromofuran-2-carboxamide series, antifungal screening identified compound 8a as the most active, with compounds 15 and 9b showing only moderate activity [2]; none of these compounds contained the 1,3,4-oxadiazole linker present in 1170864-92-2, underscoring the functional importance of this heterocyclic bridge [1][2].

antifungal agrichemical plant pathogen

Halogen Substitution Pattern Differentiation: 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl in Oxadiazole COX-2 Inhibitor Activity

In a published COX-2 inhibition study, a 1,3,4-oxadiazole derivative bearing a 2,4-dichlorophenyl substituent (BDBM235663) exhibited an IC50 of 400 nM, whereas the unsubstituted phenyl analogue showed markedly weaker affinity [1]. Although the regioisomer of the chlorines differs from that of 1170864-92-2, this cross-study comparison demonstrates that the dichlorophenyl substitution pattern on the oxadiazole ring directly influences target binding potency. The 3,5-dichlorophenyl arrangement in 1170864-92-2 presents a different dipole moment and steric profile compared to the 2,4-isomer, with potential implications for COX-2 or other enzyme binding interactions [1].

COX-2 inhibition dichlorophenyl regioisomer binding affinity

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Comparison for Drug-Likeness Profiling

1170864-92-2 possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, with only 3 rotatable bonds [1]. In comparison, the structurally simpler N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has identical H-bond donor (1) and acceptor (5) counts but a marginally different rotatable bond profile (2 rotatable bonds if the phenyl is unsubstituted) [1]. The 3,5-dichlorophenyl and 5-bromo substituents add bulk without increasing conformational flexibility, maintaining a relatively rigid structure that may reduce entropic penalties upon target binding. This profile contrasts with larger oxadiazole conjugates such as N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide (STX-0119), which has 6 rotatable bonds and a molecular weight of ~384 g/mol .

drug-likeness hydrogen bonding molecular flexibility

Absence of Direct Bioactivity Data: Explicit Acknowledgment of Evidence Gap

A systematic search of peer-reviewed literature, patent databases (including Google Patents and Eureka Patsnap), PubChem BioAssay, and BindingDB yielded no direct, quantitative bioactivity data (e.g., IC50, MIC, EC50) for 1170864-92-2 against any specific biological target or organism as of April 2026 [1][2]. This compound is listed by multiple chemical vendors (A2B Chem, Kuujia) as a research chemical or building block without associated bioassay results [3]. This absence of data is itself a differentiator: while numerous 1,3,4-oxadiazole derivatives have published activity profiles, the unique substitution combination of 5-bromo + 3,5-dichlorophenyl in 1170864-92-2 remains pharmacologically unexplored, representing an opportunity for novel SAR generation rather than follow-up on known actives.

data gap evidence limitation screening required

Procurement-Driven Application Scenarios for 1170864-92-2 Based on Existing Evidence


Agricultural Fungicide Lead Discovery: Screening Against Plant Fungal Pathogens

Given the demonstrated antifungal activity of structurally related furan-1,3,4-oxadiazole carboxamide derivatives (particularly compounds 5b and 5c) against several plant pathogenic fungi , 1170864-92-2 is positioned as a candidate for primary antifungal screening. The 3,5-dichlorophenyl substituent introduces a halogenation pattern distinct from the published active analogues, offering a rational extension of the existing SAR. Procurement is advised for agricultural research groups conducting microtiter-based mycelial growth inhibition assays against Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria solani, where the Chinese patent CN113185504B on furan-linked 1,3,4-oxadiazole carboxamide fungicides provides a methodological framework .

COX-2 or Inflammation Target SAR Expansion Leveraging the 3,5-Dichlorophenyl Motif

Cross-study evidence from BindingDB demonstrates that 1,3,4-oxadiazole derivatives with a 2,4-dichlorophenyl group achieve COX-2 IC50 values in the 400 nM range, while the corresponding unsubstituted phenyl analogue is ~3-fold less potent . 1170864-92-2 features the regioisomeric 3,5-dichlorophenyl substitution, which is present in multiple approved drugs (e.g., itraconazole, diclazuril) due to its favorable metabolic stability and target-binding geometry . This makes 1170864-92-2 a relevant procurement target for medicinal chemistry groups synthesizing focused libraries to probe COX-2 or related pro-inflammatory enzyme inhibition with a novel dichlorophenyl orientation not previously evaluated in the oxadiazole chemotype.

5-Bromofuran-2-Carboxamide Hybrid Library Synthesis for Antibacterial Screening

The 5-bromofuran-2-carboxamide substructure of 1170864-92-2 has been independently validated in antimicrobial studies where compound 8a (a 2,4-dinitrophenylhydrazone derivative) showed the highest antifungal potency in its series, while 2,4-dinitrophenylhydrazone-bearing compounds (9a–14a) exhibited the best Gram-negative antibacterial activity . 1170864-92-2 extends this substructure by coupling the 5-bromofuran-2-carboxamide to a 1,3,4-oxadiazole bearing 3,5-dichlorophenyl. This hybrid architecture is absent from the published furan-2-carboxamide series and represents a chemically accessible point for generating novel Schiff base or hydrazone derivatives, which were the most active in the reference study . Procurement is recommended for medicinal chemistry groups focused on multidrug-resistant Gram-negative bacterial infections.

Physicochemical Property-Driven Fragment or Lead-Like Screening Libraries

With a molecular weight of 403.0 g/mol, XLogP3 of 4.3, TPSA of 81.2 Ų, only 3 rotatable bonds, and 1 hydrogen bond donor, 1170864-92-2 falls within lead-like chemical space (though at the upper boundary of molecular weight) . Its computed property profile is distinct from that of the non-halogenated phenyl analogue (XLogP3 ≈ 2.1), providing a higher-lipophilicity option without sacrificing TPSA . This compound is suitable for inclusion in diversity-oriented screening libraries where halogen-enriched, relatively rigid scaffolds are desired to sample under-explored regions of chemical space. Procurement by core facility managers or compound management groups supporting academic or biotech screening centers is appropriate when library diversification based on computed physicochemical parameters is a selection criterion.

Quote Request

Request a Quote for 5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.